molecular formula C13H13F2N3 B6484100 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine CAS No. 2548996-01-4

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine

Cat. No. B6484100
CAS RN: 2548996-01-4
M. Wt: 249.26 g/mol
InChI Key: KZIAUYSTXRFKEA-UHFFFAOYSA-N
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Description

Pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are part of a larger group of nitrogen-containing heterocyclic compounds, many of which are used in clinical practice .


Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives can involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthetic protocols can vary depending on the specific substitutions of the amino group and the phenyl ring .


Molecular Structure Analysis

Pyrimidin-4-amine derivatives are bicyclic compounds with two nitrogen atoms in each ring . The specific structure of “6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine” would include additional substitutions at the 6th position (difluoromethyl), 2nd position (methyl), and an N-substitution (2-methylphenyl).


Chemical Reactions Analysis

The chemical reactions involving pyrimidin-4-amine derivatives can be complex and depend on the specific structure of the compound . Some general reactions include oxidative annulation, three-component coupling reactions, and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine” would depend on its specific structure. In general, pyrimidin-4-amine derivatives are solid at room temperature .

Future Directions

The future directions for research on pyrimidin-4-amine derivatives could include further exploration of their therapeutic potential, optimization of their synthesis, and investigation of their mechanism of action .

properties

IUPAC Name

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIAUYSTXRFKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine

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